molecular formula C12H16O5S B2940861 (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate CAS No. 1067230-84-5

(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B2940861
CAS No.: 1067230-84-5
M. Wt: 272.32
InChI Key: JOMHMWCSNNGYNP-LLVKDONJSA-N
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Description

“(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate” (CAS: 917882-64-5) is a chiral tosylate derivative featuring a 1,4-dioxane ring system. Its molecular formula is C₁₂H₁₆O₅S, with a molecular weight of 272.317 g/mol . The compound is characterized by an (R)-configured stereocenter at the 2-position of the dioxane ring, which influences its reactivity and applications in asymmetric synthesis. It is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis due to the tosyl group’s utility as a leaving group in nucleophilic substitution reactions .

Synthesis: The compound is synthesized via reaction of (R)-(1,4-dioxan-2-yl)methanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) . Typical yields exceed 80% when high-purity precursors are used .

Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHMWCSNNGYNP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067230-84-5
Record name (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of ®-1,4-dioxane-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form ®-1,4-dioxane-2-methanol and 4-methylbenzenesulfonic acid.

    Oxidation: The dioxane ring can be oxidized under strong oxidative conditions to form corresponding dioxane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted dioxane derivatives.

    Hydrolysis: ®-1,4-dioxane-2-methanol and 4-methylbenzenesulfonic acid.

    Oxidation: Oxidized dioxane derivatives.

Scientific Research Applications

®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a protecting group for alcohols in biochemical studies.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The dioxane ring provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical processes.

Comparison with Similar Compounds

Physical Properties :

  • Purity : Available commercially at ≥98% purity (1 g scale) .
  • Storage : Stable at 2–8°C under dry, sealed conditions .
  • Hazards : Classified as irritant (Xi) under European hazard codes .

Comparison with Similar Compounds

Structurally analogous compounds share key features such as the tosyl group, heterocyclic rings, or stereochemical complexity. Below is a detailed comparison:

Stereoisomers: (S)-Enantiomer

  • Compound : (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
  • Key Differences :
    • Stereochemistry : Opposite configuration at the dioxane 2-position, leading to divergent reactivity in chiral environments.
    • Purity : Available at 95% purity (1 g scale), slightly lower than the R-enantiomer .
  • Applications : Used in enantioselective synthesis where S-configuration is required, but less commonly stocked due to lower demand .

Tosylate Derivatives with Heterocyclic Moieties

a) (R)-tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate (CAS: 139986-03-1)

  • Structural Similarity : 0.88 (based on MenA inhibitor studies) .
  • Key Features :
    • Contains a pyrrolidine ring instead of dioxane.
    • The tert-butyl carbamate group enhances stability during peptide coupling reactions.
  • Applications : Intermediate in tuberculosis drug development (MenA inhibitors) .

b) {7-Nitro-8-[1-Propenyl]-2,3-Dihydro-1,4-Benzodioxin-2-Yl}methyl 4-Methylbenzenesulfonate

  • Synthesis : Derived from nitro-substituted benzodioxin precursors via palladium-catalyzed isomerization .
  • Applications: Intermediate in antipsychotic drug synthesis (e.g., Wyeth’s aminomethyl derivatives) .

c) Oxetane-Based Tosylates (e.g., Oxetan-3-ylmethyl Tosylate)

  • Structural Similarity : 0.64–0.65 .
  • Key Differences :
    • Smaller oxetane ring (4-membered vs. 6-membered dioxane), leading to higher ring strain and altered reactivity.
  • Applications : Used in fragment-based drug design for improved metabolic stability .

Research Findings

Stereochemical Impact on Reactivity :

  • The R-enantiomer exhibits higher reactivity in SN2 reactions compared to the S-form due to favorable spatial alignment of the tosyl group .
  • In Wyeth’s antipsychotic synthesis, the R-configuration improved intermediate stability during palladium-catalyzed steps .

Yield Optimization :

  • Reactions involving the R-enantiomer achieve 60–80% yields in benzodioxan coupling reactions (e.g., with 1,4-benzodioxan in DMF/K₂CO₃) .
  • Lower yields (50–70%) reported for oxetane analogs due to competing ring-opening side reactions .

Pharmacological Relevance :

  • Tosylate derivatives with dioxane/benzodioxin rings show preferential activity in CNS-targeting drugs, attributed to enhanced blood-brain barrier penetration .

Data Tables

Table 1: Structural and Commercial Comparison of Key Tosylate Derivatives

Compound Name Molecular Weight Purity (%) Key Feature Application Reference
(R)-(1,4-Dioxan-2-yl)methyl Tosylate 272.317 ≥98 Chiral dioxane core Asymmetric synthesis
(S)-(1,4-Dioxan-2-yl)methyl Tosylate 272.317 95 S-configuration Niche enantioselective synthesis
(R)-tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate 341.42 N/A Pyrrolidine ring, tert-butyl group MenA inhibitor synthesis
Oxetan-3-ylmethyl Tosylate 216.26 N/A 4-membered oxetane ring Fragment-based drug design

Notes

Handling Precautions : The R-enantiomer requires strict moisture control to prevent hydrolysis of the tosyl group .

Commercial Availability : Both enantiomers are stocked by suppliers like CymitQuimica and American Elements, but larger scales (>5 g) may require custom synthesis .

Regulatory Compliance : Classified under HS code 2909499000 for aromatic ethers .

Biological Activity

(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate, with the molecular formula C12_{12}H16_{16}O5_5S and CAS Number 1067230-84-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 272.32 g/mol
  • Structure : The compound features a dioxane ring and a sulfonate group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on similar compounds demonstrated notable activity against MCF7 human breast cancer cells, which are known to express NMDA receptors. The cytotoxicity was attributed to the ability of these compounds to induce programmed cell death pathways without triggering classical apoptosis markers .

Cell Line Compound Cytotoxic Effect Mechanism
MCF7This compoundSignificantInduction of ROS production and apoptosis-like mechanisms
H157Copper complexes derived from dioxane derivativesHighInteraction with DNA and oxidative stress induction

The biological activity of this compound can be explained through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes, influencing signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death .
  • Metal Complexation : In some studies, dioxane derivatives have been used as ligands in metal complexes that exhibit enhanced anticancer activity through metal-induced cytotoxicity .

Study 1: Cytotoxicity Evaluation

In a comparative study involving several dioxane derivatives, this compound was evaluated for its cytotoxic effects against a panel of human tumor cell lines. The results indicated that this compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which dioxane derivatives exert their effects on cancer cells. The study revealed that treatment with these compounds resulted in increased levels of intracellular ROS and activation of caspase pathways, suggesting a role in apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution (SN2) reactions, where the tosylate group acts as a leaving group. To optimize yield, use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C). Catalytic bases like triethylamine can enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel . For stereochemical control, ensure chiral purity of the starting (R)-1,4-dioxan-2-ylmethanol precursor .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology : Employ a combination of:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with chiral stationary phases to assess enantiomeric excess.
  • Fourier-transform infrared spectroscopy (FTIR) to identify sulfonate ester vibrations (~1360 cm⁻¹ and 1170 cm⁻¹) .

Q. How can researchers mitigate degradation of the compound during storage or experimental workflows?

  • Methodology : Store the compound in airtight, amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. For aqueous experiments, adjust pH to neutral and avoid prolonged exposure to light or heat. Pre-cool samples during extended analyses to reduce organic degradation, as demonstrated in wastewater stability studies .

Q. What purification strategies are effective for isolating this sulfonate ester from reaction byproducts?

  • Methodology : Use solid-phase extraction (SPE) with hydrophobic-lipophilic balance (HLB) cartridges for preliminary cleanup . Final purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with a C18 column and methanol/water mobile phase (65:35 v/v, pH 4.6 acetate buffer) ensures high purity .

Q. What role does the 4-methylbenzenesulfonate group play in the compound’s reactivity?

  • Methodology : The tosyl group is a superior leaving group in substitution reactions due to its electron-withdrawing nature and resonance stabilization. Its presence enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks in synthetic intermediates. Compare reactivity with analogous sulfonates (e.g., mesylates) to evaluate leaving-group efficiency .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral dioxane-containing sulfonates?

  • Methodology : Use chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation-derived intermediates) to preserve the (R)-configuration. Monitor enantiomeric excess via circular dichroism (CD) or chiral HPLC. Computational modeling (e.g., density functional theory, DFT) predicts transition states to optimize stereochemical fidelity .

Q. What mechanistic pathways dominate in nucleophilic substitutions involving this tosylate, and how can competing reactions be suppressed?

  • Methodology : Conduct kinetic isotope effect (KIE) studies and trapping experiments to distinguish between SN1 and SN2 mechanisms. Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents may induce solvolysis. Suppress elimination by avoiding strong bases and elevated temperatures .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

  • Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. Cross-validate with X-ray crystallography for unambiguous structural confirmation. Replicate experiments under standardized conditions to isolate variables contributing to data discrepancies .

Q. What experimental frameworks are suitable for evaluating the compound’s potential in pharmacological applications?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using Discovery Studio or AutoDock .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodology : Employ molecular dynamics (MD) simulations to study solvation effects and transition states. Software like Gaussian or ORCA calculates Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

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